molecular formula C20H16N2O6 B11078925 (4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid

(4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B11078925
M. Wt: 380.3 g/mol
InChI Key: XVHIIYOZOGMWPU-MHWRWJLKSA-N
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Description

(4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydropyrimidinylidene moiety linked to a phenoxyacetic acid group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid typically involves multiple steps. One common method includes the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form the tetrahydropyrimidinone intermediate. This intermediate is then reacted with 4-formylphenoxyacetic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxyacetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid is used as a precursor for synthesizing more complex molecules. It serves as a building block in organic synthesis and can be used in the development of new materials.

Biology

The compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe in biochemical assays.

Medicine

In medicine, this compound may be explored for its potential therapeutic properties. It could be investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction pathways or metabolic reactions.

Comparison with Similar Compounds

Similar Compounds

    (4-methylphenoxy)acetic acid: A simpler analog with similar structural features but lacking the tetrahydropyrimidinylidene moiety.

    (4-bromophenyl)acetic acid: Another analog with a bromine substituent instead of the methyl group.

Uniqueness

The uniqueness of (4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid lies in its complex structure, which combines multiple functional groups

Properties

Molecular Formula

C20H16N2O6

Molecular Weight

380.3 g/mol

IUPAC Name

2-[4-[(E)-[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C20H16N2O6/c1-12-2-6-14(7-3-12)22-19(26)16(18(25)21-20(22)27)10-13-4-8-15(9-5-13)28-11-17(23)24/h2-10H,11H2,1H3,(H,23,24)(H,21,25,27)/b16-10+

InChI Key

XVHIIYOZOGMWPU-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)C(=O)NC2=O

Origin of Product

United States

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